2-(2,2,2-Trifluoroethoxy)nicotinic acid

説明

Molecular Structure Analysis

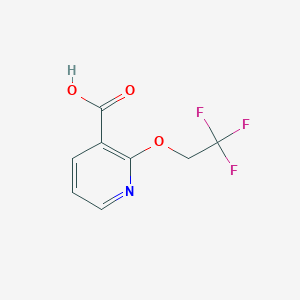

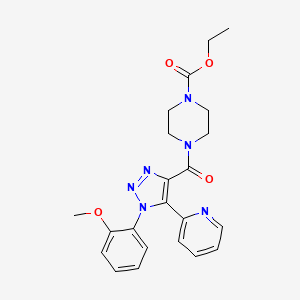

The molecular structure of 2-(2,2,2-Trifluoroethoxy)nicotinic acid consists of a nicotinic acid molecule where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethoxy group. This gives the molecule a molecular weight of 221.135.科学的研究の応用

Receptor Mediation and Lipid-Lowering Effects

2-(2,2,2-Trifluoroethoxy)nicotinic acid, a derivative of nicotinic acid, has been studied for its interaction with specific receptors and its effects on lipid metabolism. One key finding is that nicotinic acid functions as a lipid-lowering drug by interacting with G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. This interaction leads to a decrease in lipolysis and reduces plasma levels of free fatty acids and triglycerides, indicating a potential application in treating dyslipidemia (Tunaru et al., 2003).

Synthesis and Chemical Applications

The synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been explored for its potential industrial applications, particularly in the synthesis of pharmacologically significant compounds. For example, these derivatives play a role in the manufacture of COMT inhibitors, highlighting their importance in medicinal chemistry (Kiss et al., 2008).

Herbicidal Activity

Nicotinic acid derivatives have also been explored for their herbicidal activity. Certain N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown promising herbicidal properties against specific weed species, suggesting potential applications in agriculture (Yu et al., 2021).

Role in Atherosclerosis

Another significant application of nicotinic acid derivatives is in the treatment of atherosclerosis. Research indicates that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This is accomplished through the activation of its receptor GPR109A on immune cells, suggesting a therapeutic application in cardiovascular diseases (Lukasova et al., 2011).

Industrial Production Methods

In the industrial context, nicotinic acid is predominantly produced through the oxidation of 5-ethyl-2-methylpyridine. Recent research focuses on ecological methods for producing nicotinic acid, potentially reducing environmental impact and aligning with green chemistry principles (Lisicki et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, 6-(2,2,2-Trifluoroethoxy)nicotinic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . More research is needed to provide detailed safety and hazard information for 2-(2,2,2-Trifluoroethoxy)nicotinic acid.

特性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZJRQSJJHBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethoxy)nicotinic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)